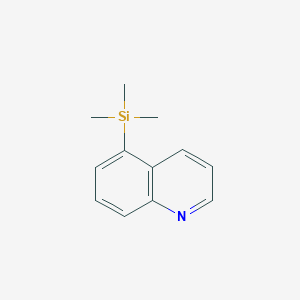

5-(Trimethylsilyl)quinoline

Description

Contextualization within Organosilicon Chemistry and Quinoline (B57606) Heterocycles

Organosilicon chemistry, a field that has seen rapid growth, explores compounds containing carbon-silicon bonds. rsc.org The introduction of silicon into organic molecules can significantly alter their physical and chemical properties. rsc.org Silicon's lower electronegativity and larger atomic radius compared to carbon lead to differences in bond polarity, length, and strength. rsc.org In medicinal chemistry, for instance, the replacement of a carbon atom with a silicon atom, known as a "silicon switch," is a strategy used to modify the properties of drug candidates. researchgate.net The trimethylsilyl (B98337) (TMS) group, in particular, is widely used as a protecting group in organic synthesis due to the stability of silicon-oxygen bonds and the relative weakness of silicon-carbon bonds, which allows for its selective cleavage. rsc.org

Quinoline and its derivatives are a critical class of N-heterocycles found in numerous natural products, pharmaceuticals, and functional materials. researchgate.nettandfonline.com The quinoline ring system is a key pharmacophore, a structural feature responsible for a molecule's biological activity, and is present in drugs with a wide range of therapeutic effects, including antimalarial, antibacterial, and anticancer properties. researchgate.netnih.gov The fusion of a benzene (B151609) ring to a pyridine (B92270) ring gives quinoline its characteristic structure and reactivity. uop.edu.pk

The compound 5-(Trimethylsilyl)quinoline exists at the intersection of these two important chemical domains. The presence of the trimethylsilyl group at the 5-position of the quinoline ring modifies the electronic profile, lipophilicity, and reactivity of the parent quinoline molecule. This modification can enhance properties like solubility and membrane permeability, which are crucial for biological applications and materials science.

Historical Trajectory of Quinoline Silylation Studies

The synthesis of quinoline derivatives has a long history, with classic named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses being foundational methods. tandfonline.comuop.edu.pk The introduction of silyl (B83357) groups onto the quinoline ring is a more recent development, driven by the growing importance of organosilicon compounds in synthesis and materials science. rsc.orgresearchgate.net

Early silylation reactions often focused on the use of silylating agents to protect reactive functional groups during synthesis. google.com However, the direct silylation of the quinoline ring itself, involving the replacement of a C-H bond with a C-Si bond, has been an area of active research. acs.org Various catalytic systems, including those based on transition metals like zinc and ruthenium, have been developed to achieve this transformation. acs.orgresearchgate.net These methods have enabled the regioselective introduction of silyl groups at different positions of the quinoline ring, leading to a diverse range of silylated quinoline derivatives. acs.orgresearchgate.net

Recent advancements have focused on developing more efficient and selective methods for quinoline functionalization. For example, researchers at Tokyo Institute of Technology have developed a method to introduce carbon, boron, and silicon groups simultaneously into quinolines. innovations-report.comtitech.ac.jp This "triple hetero-elementalization" process, which involves the light-induced breaking of a silicon-boron bond, offers a powerful tool for creating complex and functionally diverse quinoline derivatives. innovations-report.comtitech.ac.jp

Scope and Significance of the Trimethylsilyl Moiety at the C5 Position of Quinoline in Chemical Transformations

The placement of the trimethylsilyl group at the C5 position of the quinoline ring has specific implications for the molecule's reactivity and utility in chemical synthesis. The TMS group can act as a "directing group," influencing the position of subsequent chemical reactions on the quinoline ring. rsc.org This directing effect is a valuable tool for achieving regioselectivity in the synthesis of polysubstituted quinolines.

Furthermore, the C-Si bond at the C5 position can be selectively cleaved under specific conditions, allowing for the introduction of other functional groups at this position. This makes 5-(trimethylsilyl)quinoline a versatile synthetic intermediate. For instance, the trimethylsilyl group can be replaced by other groups through electrophilic substitution reactions. evitachem.com

The steric bulk and electronic effects of the trimethylsilyl group also play a significant role. The +I (inductive) effect of the silicon atom can influence the electron density of the aromatic ring system, thereby affecting its reactivity in various transformations. In the realm of materials science, the incorporation of trimethylsilyl groups into quinoline-based materials has been shown to improve their solubility and film-forming properties, which is beneficial for applications in organic electronics like OLEDs.

Table 1: Selected Chemical Reactions Involving 5-(Trimethylsilyl)quinoline

| Reaction Type | Reagents | Product Type | Significance |

| Oxidation | Oxidizing agents | Quinoline N-oxide derivatives | Modification of electronic properties and reactivity. |

| Reduction | Reducing agents | Dihydroquinoline derivatives | Alteration of the aromatic system. |

| Substitution | Nucleophiles | Substituted quinoline derivatives | Introduction of new functional groups. |

| Electrophilic Aromatic Substitution | Electrophiles | C5-substituted quinolines | Functionalization at the silylated position. evitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(quinolin-5-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NSi/c1-14(2,3)12-8-4-7-11-10(12)6-5-9-13-11/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKWUPQALNWMLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC2=C1C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497385 | |

| Record name | 5-(Trimethylsilyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67532-97-2 | |

| Record name | 5-(Trimethylsilyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Trimethylsilyl Quinoline and Analogous Silylquinolines

Regioselective Direct Silylation Approaches to 5-(Trimethylsilyl)quinoline

Direct silylation methods offer an efficient route to 5-(trimethylsilyl)quinoline by direct C-H bond activation or through a lithium-halogen exchange followed by silylation.

Lithium-Halogen Exchange and Subsequent Silylation Strategies

A common and effective method for the synthesis of 5-(trimethylsilyl)quinoline involves a lithium-halogen exchange reaction starting from a 5-haloquinoline precursor, typically 5-bromoquinoline. This method relies on the regioselective exchange of the halogen atom with lithium, followed by quenching the resulting organolithium intermediate with an electrophilic silicon source, such as trimethylsilyl (B98337) chloride.

The reaction is typically carried out at low temperatures in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The choice of the organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), is crucial for the efficiency of the halogen-metal exchange. harvard.educhempedia.info For instance, the treatment of 6,8-dibromoquinoline (B11842131) with n-BuLi followed by reaction with trimethylsilyl chloride resulted in the formation of 6,8-bis(trimethylsilyl)quinoline in good yield. researchgate.net While this example illustrates the principle on a different polysubstituted quinoline (B57606), the strategy is directly applicable to the synthesis of the 5-substituted analog from 5-bromoquinoline.

A process-scale synthesis of a functionalized quinoline ketone utilized a lithium-bromine exchange, highlighting the industrial applicability of this methodology. researchgate.net The reaction of a bromoquinoline derivative with n-BuLi at low temperature, followed by the addition of an appropriate electrophile, proceeded efficiently. researchgate.net

Table 1: Examples of Lithium-Halogen Exchange for Silylation of Haloquinolines

| Starting Material | Reagents | Product | Yield | Reference |

| 6,8-Dibromoquinoline | 1. n-BuLi 2. (CH₃)₃SiCl | 6,8-Bis(trimethylsilyl)quinoline | 76% | researchgate.net |

| Bromoquinoline Derivative | 1. n-BuLi 2. Electrophile | Functionalized Quinoline Ketone | Not specified | researchgate.net |

| 2,4-Dibromoquinoline | 1. n-BuLi 2. Electrophile | 4-Substituted Quinoline | Not specified | researchgate.net |

Metal-Catalyzed C-H Silylation Methods for Quinoline Scaffolds

Metal-catalyzed direct C-H silylation has emerged as a powerful and atom-economical strategy for the synthesis of silylarenes, including silylquinolines. rsc.org These methods avoid the pre-functionalization required in lithium-halogen exchange strategies. Various transition metals, including iridium, rhodium, and palladium, have been shown to catalyze the direct silylation of C-H bonds in quinoline and its derivatives. mdpi.comacs.orgnih.gov

The regioselectivity of C-H silylation on the quinoline ring is a significant challenge. While silylation at the C2, C3, and C8 positions is more commonly reported, methods targeting the C5 position are less prevalent. mdpi.comresearchgate.net For instance, Ir-catalyzed C-H silylation has been developed, but often shows a preference for other positions on the quinoline ring. mdpi.com Similarly, rhodium catalysts have been extensively used for the functionalization of quinolines, but selective C5 silylation remains a specific challenge. nih.gov

Recent advancements have focused on developing catalysts and directing groups to control the regioselectivity of C-H activation. For example, a dearomatization strategy involving photoexcited quinolinium intermediates and silane (B1218182) reagents has been shown to lead to C6-silylated quinolines after oxidation. nih.gov While this method does not directly yield the C5-isomer, it demonstrates the potential of photochemical approaches in quinoline silylation.

Zinc salts have also been explored as Lewis acid catalysts for the silylation of N-heteroarenes, including quinoline, although the regioselectivity can be a limiting factor. acs.org

Table 2: Metal-Catalyzed Silylation of Quinolines

| Catalyst System | Silylating Agent | Position of Silylation | Reference |

| Iridium Catalyst | HSiMe(OSiMe₃)₂ | C3 | mdpi.com |

| Rhodium Catalyst | Various Silanes | C2, C3, C4, C8 | nih.gov |

| Photochemical (DDQ oxidation) | Et₃SiH | C6 | nih.gov |

| Zinc Salts (Lewis Acid) | Et₃SiH | Not specified | acs.org |

Indirect Synthetic Routes via Functional Group Transformation at the C5 Position

Indirect methods for the synthesis of 5-(trimethylsilyl)quinoline involve the preparation of a quinoline ring already bearing a suitable functional group at the C5 position, which is then converted to the trimethylsilyl group. Alternatively, a building block containing the trimethylsilyl moiety can be incorporated during the construction of the quinoline ring.

Conversion of 5-Substituted Quinoline Precursors to the Trimethylsilyl Derivative

This approach involves the synthesis of a quinoline derivative with a functional group at the C5 position that can be subsequently transformed into a trimethylsilyl group. While specific examples for the direct conversion of common functional groups like amino or carboxyl groups at the C5 position to a trimethylsilyl group are not extensively documented in the readily available literature, such transformations are theoretically plausible through multi-step sequences. For instance, a 5-aminoquinoline (B19350) could potentially be converted to a 5-haloqunoline via a Sandmeyer reaction, which could then undergo a lithium-halogen exchange and silylation as described in section 2.1.1.

Incorporation of Trimethylsilyl-Containing Building Blocks in Annulation Reactions for Quinoline Formation

A powerful strategy for the synthesis of specifically substituted quinolines is to construct the heterocyclic ring from precursors that already contain the desired substituent. This approach ensures the regiochemistry of the final product.

The use of trimethylsilylalkynes as building blocks in annulation reactions is a well-established method for the synthesis of various heterocyclic compounds, including quinolines. mdpi.comresearchgate.net Several classic named reactions for quinoline synthesis, such as the Friedländer synthesis, can be adapted to employ trimethylsilyl-containing precursors. mdpi.comrsc.orgnih.gov

For example, a three-component, one-pot reaction of 2-(2-(trimethylsilyl)ethynyl)anilines with arylaldehydes in the presence of an alcohol and a sulfuric acid mediator has been shown to produce 4-alkoxy-2-arylquinolines. mdpi.com This demonstrates the successful incorporation of a trimethylsilyl group into the quinoline backbone, although not at the C5 position in this specific example. The strategy, however, highlights the principle of using silylated building blocks.

Another approach involves the condensation of 6-amino-5-[(trimethylsilyl)ethynyl]-2H-chromen-2-one with aromatic aldehydes, leading to the formation of complex fused quinoline derivatives where the trimethylsilyl group is retained on the newly formed ring system. mdpi.com

Table 3: Quinoline Synthesis Using Trimethylsilylalkynes

| Starting Materials | Reaction Type | Product Type | Reference |

| 2-(2-(Trimethylsilyl)ethynyl)anilines, Arylaldehydes, Alcohol | Three-component, one-pot reaction | 4-Alkoxy-2-arylquinolines | mdpi.com |

| 6-Amino-5-[(trimethylsilyl)ethynyl]-2H-chromen-2-one, Aromatic Aldehydes | Condensative cyclization | Fused quinoline derivatives | mdpi.com |

Other Organosilicon Reagents in Heterocyclic Annulation for Silylquinoline Synthesis

The synthesis of silylquinolines, including 5-(trimethylsilyl)quinoline, can be achieved through heterocyclic annulation reactions that employ a variety of organosilicon reagents. Beyond the more common reagents, a range of silicon-containing compounds serve as versatile building blocks and reaction promoters. These reagents are often chosen for their stability, low toxicity, and unique reactivity, which can facilitate the construction of the quinoline scaffold. researchgate.netsigmaaldrich.com

The direct C-H bond functionalization/silylation catalyzed by transition metals is a prominent strategy, offering an atom- and step-efficient route to organosilicon compounds. researchgate.net This method avoids the need for pre-functionalized substrates, directly installing a silyl (B83357) group onto a C-H bond during the formation of the heterocyclic system. researchgate.net Various transition metal complexes, including those based on iridium, rhodium, and palladium, have proven effective in catalyzing C-H silylation reactions under mild conditions. researchgate.net

Organosilicon reagents like organosilanols, alkoxysilanes, and siloxanes are valuable alternatives in cross-coupling reactions, such as the Hiyama coupling. sigmaaldrich.com These compounds can act as nucleophilic partners, coupling with organic halides to form new carbon-carbon bonds essential for the quinoline ring system. sigmaaldrich.com The use of these reagents is advantageous due to the formation of non-toxic and easily removable polysiloxane byproducts. sigmaaldrich.com For instance, in the presence of a fluoride (B91410) source or a base, organosilanols readily react with aryl or alkenyl halides in palladium-catalyzed reactions to yield the desired coupled products. sigmaaldrich.com

The table below summarizes various organosilicon reagents and their potential roles in the synthesis of silyl-functionalized heterocycles, including quinolines.

| Organosilicon Reagent | Type | Role in Synthesis | Potential Reaction Type |

| Hydrosilanes | H-SiR₃ | Silylating agent | Transition-metal-catalyzed C-H silylation |

| Organosilanols | R₃SiOH | Nucleophilic partner | Palladium-catalyzed cross-coupling (Hiyama) sigmaaldrich.com |

| Alkoxysilanes | R-Si(OR')₃ | Nucleophilic partner | Palladium or Rhodium-catalyzed cross-coupling sigmaaldrich.com |

| Siloxanes | (R₂SiO)n | Nucleophilic partner | Silicon-based cross-coupling reactions sigmaaldrich.com |

| Trimethylsilyl Chloride | Me₃SiCl | Promoter / Water Scavenger | Friedländer Annulation, Condensation Reactions researchgate.net |

Annulation reactions, which build a new ring onto an existing one, are fundamental to quinoline synthesis. chim.it Organosilicon reagents can be incorporated into these pathways. For example, trimethylsilyl chloride (TMSCl) can act as a promoter and an effective water scavenger in condensation reactions, such as the Friedländer synthesis, which combines an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group to form a quinoline. researchgate.netacademie-sciences.fr This drives the reaction toward the formation of the cyclized product. researchgate.net

Environmentally Conscious Approaches in the Synthesis of 5-(Trimethylsilyl)quinoline

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical design and manufacturing, are increasingly being applied to the synthesis of quinoline derivatives. nih.govepa.gov These approaches focus on minimizing waste, using safer solvents, improving energy efficiency, and employing renewable resources and catalysts. mlsu.ac.inpjoes.com

For the synthesis of silylquinolines, environmentally benign methods often involve replacing hazardous organic solvents and toxic catalysts with greener alternatives. Water, being non-toxic, inexpensive, and non-flammable, is an ideal green solvent, and its use has been shown to enhance the rate of many organic reactions. mobt3ath.comtandfonline.com Solvent-free, or solid-phase, reactions represent another key green strategy, reducing pollution and simplifying workup procedures. academie-sciences.frresearchgate.net

The use of reusable and non-toxic catalysts is a cornerstone of green quinoline synthesis. Catalysts such as ferric chloride hexahydrate (FeCl₃·6H₂O), citric acid, and various ionic liquids have been successfully employed. academie-sciences.frmobt3ath.comresearchgate.net These catalysts are often inexpensive, readily available, and can be easily recovered and reused without significant loss of activity. academie-sciences.frijsrst.com For example, FeCl₃·6H₂O has been used as an efficient, environmentally benign Lewis acid catalyst for quinoline synthesis in water at room temperature, offering excellent yields and milder conditions. mobt3ath.com Similarly, citric acid has been used to promote the Friedländer synthesis under solvent-free conditions, providing a cost-effective and green protocol. researchgate.net

Microwave-assisted synthesis is another energy-efficient technique that can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating methods. tandfonline.comijsrst.com

The following table details several green catalytic systems reported for the synthesis of quinoline derivatives, which are applicable to the synthesis of silylated analogs like 5-(trimethylsilyl)quinoline.

| Catalyst | Solvent / Conditions | Key Advantages | Yields |

| 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) (DSIMHS) | Solvent-free | Reusable ionic liquid, fast reaction times, high conversions. academie-sciences.fr | Excellent academie-sciences.fr |

| FeCl₃·6H₂O | Water, Room Temperature | Inexpensive, non-toxic, environmentally benign, easy workup. mobt3ath.com | Good to Excellent mobt3ath.com |

| Citric Acid | Solvent-free, 100 °C | Simple, cost-effective, environmentally benign. researchgate.net | 54-99% researchgate.net |

| p-Toluene sulfonic acid (p-TSA) | Water, 90 °C | Eco-friendly green solvent, efficient. tandfonline.com | 60-94% tandfonline.com |

| Amberlyst-15 | Ethanol (B145695), Room Temperature | Reusable catalyst, mild conditions. tandfonline.comijsrst.com | 65-70% tandfonline.com |

| Indium triflate [In(OTf)₃] | Solvent-free, 100 °C | Recoverable and reusable catalyst. ijsrst.com | 70-84% ijsrst.com |

By integrating these green chemistry principles, the synthesis of 5-(trimethylsilyl)quinoline can be made more sustainable, reducing its environmental impact while maintaining high efficiency and product purity. nih.gov

Reactivity Profiles and Chemical Transformations of 5 Trimethylsilyl Quinoline

Electrophilic Aromatic Substitution Reactions on 5-(Trimethylsilyl)quinoline

In general, electrophilic aromatic substitution on the quinoline (B57606) ring occurs preferentially on the benzene (B151609) ring portion, as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom. uop.edu.pkreddit.com Typical electrophilic substitution reactions on quinoline, such as nitration and sulfonation, yield a mixture of 5- and 8-substituted products. uop.edu.pk

The introduction of a trimethylsilyl (B98337) group at the 5-position is expected to influence the regioselectivity of further electrophilic attacks. The bulky trimethylsilyl group can sterically hinder attack at adjacent positions. Electronically, the +I effect of the silyl (B83357) group would activate the ring towards electrophilic substitution, but its steric presence is a dominant factor. The presence of the trimethylsilyl group can direct electrophilic aromatic substitution, although specific studies on 5-(trimethylsilyl)quinoline are not extensively detailed in the provided results. evitachem.com

Nucleophilic Additions and Substitutions on the Quinoline Ring System

The quinoline ring system is susceptible to nucleophilic attack, primarily at the C2 and C4 positions of the pyridine ring. uop.edu.pkchempedia.info The quaternization of the quinoline nitrogen enhances its susceptibility to nucleophilic attack. researchgate.net For instance, the reaction of quinolinium methiodide with nucleophiles like cyanide can lead to the formation of dihydroquinoline derivatives. chempedia.info

Chemical Reactivity and Transformations Involving the C5-Trimethylsilyl Group

The carbon-silicon bond in aryl-trimethylsilanes offers a unique site for chemical transformations, providing a versatile handle for the functionalization of the aromatic ring.

Protodesilylation, the cleavage of a carbon-silicon bond by a proton source, is a characteristic reaction of aryl-trimethylsilanes. This reaction can be facilitated under acidic or basic conditions, or by using fluoride (B91410) ions, to replace the trimethylsilyl group with a hydrogen atom. evitachem.com This process can be spontaneous in certain solvents like ethanol (B145695), particularly in the presence of transition metal catalysts. organic-chemistry.org For instance, trimethylsilyl-substituted dienes have been observed to undergo protodesilylation in the presence of palladium or rhodium chlorides in refluxing ethanol. core.ac.uk This reactivity allows the trimethylsilyl group to serve as a removable directing group in organic synthesis.

Furthermore, the C-Si bond can be cleaved and replaced with other functional groups. This desilylation-based functionalization provides a powerful strategy for introducing a variety of substituents at the C5-position of the quinoline ring.

Aryl-trimethylsilanes can participate in cross-coupling reactions, although they are generally less reactive than their halide or triflate counterparts. The trimethylsilyl group can act as a leaving group in certain palladium-catalyzed cross-coupling reactions, often requiring specific activation, for example, by fluoride ions. The use of 2-(trimethylsilyl)phenyl triflate as a benzyne (B1209423) precursor in reactions with quinolines highlights the utility of the trimethylsilyl group in facilitating such transformations. clockss.org

Microwave-assisted Sonogashira-type coupling reactions have been successfully employed for the synthesis of 1-aryl-2-(trimethylsilyl)acetylene products, demonstrating the compatibility of the trimethylsilyl group with palladium-catalyzed cross-coupling conditions. mdpi.com

Modifications of the Quinoline Nitrogen Atom in 5-(Trimethylsilyl)quinoline (e.g., Quaternization, N-Oxidation)

The nitrogen atom in the quinoline ring of 5-(trimethylsilyl)quinoline retains its basic and nucleophilic character, allowing for typical reactions such as quaternization and N-oxidation.

Quaternization : The reaction with alkyl halides leads to the formation of quaternary quinolinium salts. This modification significantly alters the electronic properties of the quinoline ring, making it more susceptible to nucleophilic attack. Studies on related organosilicon derivatives of tetrahydro(iso)quinoline have shown that quaternization can enhance pharmacological activity. iaea.org

N-Oxidation : The quinoline nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Quinoline N-oxides are valuable intermediates in organic synthesis, enabling further functionalization of the quinoline ring. For example, quinoline N-oxides can undergo regioselective cyanation with trimethylsilyl cyanide in the presence of a hypervalent iodine(III) reagent to yield 2-cyanoquinolines. researchgate.net

Derivatization of the Quinoline Scaffold with the C5-Trimethylsilyl Moiety

The introduction of a trimethylsilyl group onto a quinoline scaffold is a form of derivatization known as trimethylsilylation. sigmaaldrich.com This process is often employed in analytical chemistry, such as gas chromatography (GC), to increase the volatility and thermal stability of polar compounds containing functional groups like -OH, -NH, or -COOH. wikipedia.orgnih.gov The trimethylsilyl group replaces active hydrogens in these functional groups. nih.gov

In synthetic chemistry, the trimethylsilyl group can be introduced to serve as a protecting group or to modify the electronic and steric properties of the molecule. wikipedia.org For instance, the synthesis of 5-(trimethylsilyl)quinoline itself involves the derivatization of the quinoline ring. This modification can be a strategic step in a multi-step synthesis, enabling subsequent transformations that might not be feasible on the unsubstituted quinoline. The derivatization of quinoline and isoquinoline (B145761) derivatives with silyl groups has been explored in the context of creating lipid-like organosilicon compounds to improve membrane permeability for drug delivery applications. iaea.org

Interactive Data Tables

Table 1: Reactivity of the Quinoline Nitrogen in 5-(Trimethylsilyl)quinoline

| Reaction Type | Reagent Example(s) | Product Type | Significance |

| Quaternization | Alkyl halides (e.g., CH₃I) | Quaternary quinolinium salt | Increases susceptibility to nucleophilic attack, can enhance biological activity. iaea.org |

| N-Oxidation | Hydrogen peroxide, m-CPBA | Quinoline N-oxide | Activates the ring for further functionalization, e.g., cyanation at C2. researchgate.net |

Table 2: Transformations Involving the C5-Trimethylsilyl Group

| Reaction Type | Condition/Reagent Example(s) | Transformation | Application |

| Protodesilylation | Acidic or basic conditions, fluoride ions | -Si(CH₃)₃ → -H | Removal of the silyl group, use as a temporary directing group. evitachem.com |

| Cross-Coupling | Pd catalyst, fluoride activation | -Si(CH₃)₃ → -Aryl, -Alkynyl, etc. | Formation of new C-C bonds for complex molecule synthesis. clockss.orgmdpi.com |

Catalytic and Ligand Applications of 5 Trimethylsilyl Quinoline Derivatives

5-(Trimethylsilyl)quinoline as a Ligand in Metal-Catalyzed Reactions

The quinoline (B57606) moiety is a well-established N-heterocyclic scaffold in ligand synthesis, prized for its role in a variety of catalytic transformations. chim.it The introduction of a trimethylsilyl (B98337) group at the 5-position further functionalizes this core, offering a powerful tool for fine-tuning ligand properties.

Design and Synthesis of Chiral Ligands Incorporating Quinoline and Silyl (B83357) Moieties

The development of chiral ligands is paramount for asymmetric catalysis. The synthesis of chiral ligands derived from quinoline often involves the introduction of chiral auxiliaries or the creation of stereogenic centers. For instance, chiral P,N-ligands have been synthesized from quinoline derivatives. researchgate.net One approach involves the condensation of a chiral amino alcohol with a functionalized quinoline, such as 2-quinolinecarboxaldehyde, to create chiral Schiff base ligands. thieme-connect.comthieme-connect.com Similarly, chiral oxazolinylquinoline ligands can be prepared through the reaction of a 2-cyanoquinoline with a chiral amino alcohol in the presence of a Lewis acid like ZnCl2. thieme-connect.comthieme-connect.com

The incorporation of a silyl group, such as the triisopropylsilyl (TIPS) group, has been shown to be a valuable strategy in creating effective ligands for reactions like the Rh(I)-catalyzed alkylation of quinolines. nih.gov The silyl group in these ligands can be synthetically advantageous as it can be removed later, allowing for further molecular transformations. nih.gov

Here is an interactive data table summarizing examples of chiral ligands incorporating quinoline and silyl moieties:

| Ligand Type | Synthetic Precursors | Key Synthetic Step | Reference |

| Chiral P,N-Ligand | Quinoline, Chiral Amino Phosphine | Condensation | researchgate.net |

| Chiral Schiff Base | 2-Quinolinecarboxaldehyde, Chiral Diamine | Condensation | thieme-connect.comthieme-connect.com |

| Chiral Oxazolinylquinoline | 2-Cyanoquinoline, Chiral Amino Alcohol | ZnCl2 mediated cyclization | thieme-connect.comthieme-connect.com |

| TIPS-substituted Pyridine (B92270) | o-Triisopropylsilyl (TIPS) substituted pyridine | Not specified | nih.gov |

Role of the Quinoline Nitrogen and Silyl Group in Coordination Chemistry

In the coordination of 5-(trimethylsilyl)quinoline to a metal center, both the quinoline nitrogen and the trimethylsilyl group play crucial roles. The nitrogen atom of the quinoline ring acts as a Lewis basic site, coordinating to the metal center. researchgate.net This interaction is fundamental to the formation of the metal-ligand complex.

The trimethylsilyl group, on the other hand, primarily exerts a steric and electronic influence. Its bulky nature can create a sterically hindered environment around the metal center, which can be exploited to control the regioselectivity and stereoselectivity of a catalytic reaction. d-nb.info Electronically, the trimethylsilyl group is generally considered to be electron-donating, which can modulate the electron density at the metal center and thereby influence its reactivity. Studies on heteroarylsilyl cations derived from a quinoline skeleton have shown that the silyl cation center is stabilized intramolecularly by the quinoline nitrogen atom, forming a strained four-membered ring. researchgate.net This intramolecular stabilization highlights the significant electronic interplay between the silicon center and the quinoline nitrogen.

Impact of the Trimethylsilyl Group on Catalytic Activity and Selectivity

The presence of a trimethylsilyl group can have a profound impact on the catalytic activity and selectivity of a metal complex. The introduction of organic groups, such as trimethylsilyl, onto catalyst surfaces has been shown to affect the catalyst's performance in various reactions. researchgate.net

For instance, trimethylsilylated aluminosilicates have demonstrated enhanced catalytic activity in epoxide ring-opening and ethanol (B145695) dehydration reactions. researchgate.netchemrxiv.org This increase in activity is attributed to a change in the surface hydrophobicity of the catalyst. researchgate.netchemrxiv.org In some cases, the trimethylsilyl group can enhance the electron-donating ability of the quinoline ring, which can improve the sensitivity of sensors designed for detecting heavy metals.

However, the effect of the trimethylsilyl group is not always beneficial. In certain reactions, such as those involving the cooperative effect of surface silanols and amine groups, capping the silanols with trimethylsilyl groups can lead to a decrease in catalytic activity. rsc.org This underscores the importance of considering the specific reaction mechanism when designing silylated ligands.

Utilization of 5-(Trimethylsilyl)quinoline Derivatives in Specific Catalytic Transformations (e.g., C-H Functionalization)

Derivatives of 5-(trimethylsilyl)quinoline have found utility in a range of catalytic transformations, most notably in C-H functionalization reactions. The direct functionalization of C-H bonds is a highly desirable process in organic synthesis due to its atom economy. polyu.edu.hk

The silylation of quinolines, catalyzed by zinc triflate (Zn(OTf)2), has been shown to produce silylated products where the silyl group is directed to the position meta to the nitrogen atom. acs.orgresearchgate.net This regioselectivity is a key advantage in the synthesis of specifically substituted quinolines.

Furthermore, nickel-catalyzed C3-selective functionalization of quinolines has been developed, allowing for the introduction of various electrophiles at this position. polyu.edu.hk Control experiments in these reactions suggest that the quinoline undergoes a 1,4-addition with a nickel hydride species to form a 1,4-dihydroquinoline (B1252258) intermediate, which then reacts with the electrophile. polyu.edu.hk While direct examples of 5-(trimethylsilyl)quinoline in this specific nickel-catalyzed reaction are not detailed, the general principle of C-H functionalization of the quinoline ring is well-established.

The following interactive data table provides examples of catalytic transformations involving quinoline derivatives and the influence of silyl groups:

| Catalytic Transformation | Catalyst | Silyl Group Role | Outcome | Reference |

| Epoxide Ring Opening | Trimethylsilylated aluminosilicate | Increases surface hydrophobicity | Enhanced turnover frequency | researchgate.netchemrxiv.org |

| Ethanol Dehydration | Trimethylsilylated aluminosilicate | Increases surface hydrophobicity | Enhanced turnover frequency | researchgate.netchemrxiv.org |

| Quinoline Silylation | Zn(OTf)2 | Reactant and product component | Meta-silylated quinoline | acs.orgresearchgate.net |

| Quinoline C3-Functionalization | Nickel catalyst | Not directly involved in the provided examples, but demonstrates the reactivity of the quinoline core. | C3-thioetherification, alkylation, arylation, etc. | polyu.edu.hk |

Mechanistic Investigations and Computational Chemistry Studies of 5 Trimethylsilyl Quinoline Systems

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of 5-(Trimethylsilyl)quinoline

The mechanisms governing the formation and subsequent reactions of 5-(trimethylsilyl)quinoline are rooted in the principles of electrophilic aromatic substitution and the characteristic reactivity of the carbon-silicon bond.

Synthesis Mechanism: The introduction of a trimethylsilyl (B98337) group onto the quinoline (B57606) ring is typically achieved through methods analogous to other C-H silylation reactions of N-heteroarenes. One proposed pathway involves catalysis by a Lewis acid, such as zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂). acs.orgnih.gov The mechanism is believed to follow an electrophilic aromatic substitution (SEAr)-type pathway. nih.gov

Activation of Silane (B1218182): The Lewis acidic zinc center interacts with the hydrosilane (e.g., triethylsilane, as a proxy for trimethylsilane (B1584522) precursors), weakening the Si-H bond and generating a more electrophilic silicon species. This can be conceptualized as the formation of a transient silylium-like cation or a coordinated complex. acs.orgnih.gov

Nucleophilic Attack: The electron-rich quinoline ring acts as a nucleophile, attacking the electrophilic silicon center. Electrophilic attack on quinoline preferentially occurs on the benzene (B151609) ring at positions 5 and 8, as this allows for the formation of a more stable carbocation intermediate (a Wheland intermediate or sigma complex) where the positive charge can be delocalized without disrupting the aromaticity of the pyridinic ring. quimicaorganica.orgquora.com Attack at C5 leads to the desired regioisomer.

Rearomatization: A base present in the reaction mixture abstracts a proton from the C5 position, collapsing the sigma complex and restoring the aromaticity of the quinoline ring, thus forming the final 5-(trimethylsilyl)quinoline product.

Transformation Mechanisms: The C-Si bond in 5-(trimethylsilyl)quinoline is susceptible to cleavage, a key transformation that underscores its utility as a synthetic intermediate. The primary mechanism for this is protodesilylation.

Protodesilylation: This reaction involves the cleavage of the C-Si bond by a proton source, typically an acid. The mechanism proceeds via electrophilic substitution where H⁺ is the electrophile. The reaction is known to involve a cationic intermediate. rsc.org The attack of a proton at the ipso-carbon (the carbon atom bearing the silyl (B83357) group) forms a Wheland intermediate, which then loses the silyl group (e.g., as Me₃Si-OH in the presence of water) to yield quinoline. The stability of this intermediate dictates the reaction rate.

Halodesilylation: Reagents like xenon difluoride (XeF₂) can be used for fluorodesilylation, replacing the silyl group with fluorine via an electrophilic substitution pathway. wikipedia.org

Radical Desilylation: Recent methodologies have shown that the C-Si bond can be cleaved under mild conditions using visible light and a thiyl radical initiator. nih.govresearchgate.net This process involves the homolytic cleavage of a disulfide to generate a thiyl radical, which initiates a radical chain mechanism to achieve desilylation. nih.govresearchgate.net

Fluoride-Induced Desilylation: Nucleophilic sources of fluoride (B91410), such as tetrabutylammonium (B224687) fluoride (TBAF), readily cleave the C-Si bond due to the exceptionally high strength of the resulting Si-F bond. stackexchange.com This process generates a quinolyl anion at the 5-position, which can then be trapped by an electrophile. stackexchange.com

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry provides indispensable tools for understanding the electronic properties and predicting the reactivity of molecules like 5-(trimethylsilyl)quinoline.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and predict the reactivity of chemical systems. taylorfrancis.comnih.gov For 5-(trimethylsilyl)quinoline, DFT calculations can elucidate a range of properties that govern its chemical behavior.

By solving the Kohn-Sham equations, DFT can determine the molecule's ground-state electron density, from which numerous properties are derived. Key parameters include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy correlates with the ionization potential and indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to the electron affinity and its ability to accept electrons (electrophilicity).

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For 5-(trimethylsilyl)quinoline, an ESP map would show negative potential around the nitrogen atom, indicating its Lewis basicity, and would help predict sites for electrophilic attack.

These computational approaches allow for the prediction of reaction pathways and the rationalization of observed regioselectivity in synthetic transformations. taylorfrancis.comnih.gov

Analysis of Intramolecular Donor-Acceptor Interactions Involving Silicon and Nitrogen Atoms

In certain organosilicon compounds, particularly those with substituents in a peri (1,8) arrangement on a naphthalene (B1677914) or quinoline scaffold, through-space donor-acceptor interactions between the silicon and a heteroatom like nitrogen can occur. researchgate.net These interactions arise from the close spatial proximity of the atoms, which allows for orbital overlap, even without a formal bond. researchgate.net

In 8-substituted silylquinolines, an N→Si dative bond can be observed, where the nitrogen lone pair donates electron density to a vacant orbital on the silicon atom, leading to a hypercoordinate silicon center. This is evidenced by upfield shifts in ²⁹Si NMR spectra and structural changes, such as a move towards a trigonal-bipyramidal geometry at the silicon atom.

Conformational Analysis and Stability Studies of Silylquinolines

The conformational landscape of 5-(trimethylsilyl)quinoline is dominated by rotation around the C5-Si bond. The size of the trimethylsilyl group leads to significant steric interactions, primarily with the hydrogen atom at the C4 position of the quinoline ring.

Computational methods, particularly DFT, are well-suited to explore these conformational dynamics. mdpi.comnih.gov A relaxed potential energy scan can be performed by systematically rotating the trimethylsilyl group around the C-Si bond axis (defined by a dihedral angle, e.g., C4-C5-Si-C(methyl)). nih.gov This calculation yields an energy profile that reveals the stable conformations (energy minima) and the transition states for rotation (energy maxima).

The key findings from such a study would be:

Rotational Energy Barrier: The energy difference between the most stable conformation and the transition state for rotation. mdpi.com For 5-(trimethylsilyl)quinoline, the barrier to rotation is expected to be significant due to the steric clash between a methyl group and the C4-H. This barrier can be quantified in kcal/mol or cm⁻¹.

Preferred Conformation: The lowest energy conformation will likely stagger the methyl groups relative to the plane of the quinoline ring to minimize steric repulsion.

The magnitude of the rotational barrier is influenced by the interplay of steric hindrance and electronic effects. nih.govyoutube.com Understanding these conformational preferences is crucial as they can influence the molecule's packing in the solid state and its accessibility for chemical reactions.

Kinetic and Stereochemical Studies Related to 5-(trimethylsilyl)quinoline Reactions

Kinetic and stereochemical investigations provide deep mechanistic insights that complement computational studies.

Kinetic Studies: Kinetic analysis of reactions involving 5-(trimethylsilyl)quinoline, such as the protodesilylation reaction, can determine the reaction order, rate constants, and activation energies. For example, studying the rate of protodesilylation under varying acid concentrations would help confirm the role of the proton in the rate-determining step. Competition experiments, where 5-(trimethylsilyl)quinoline and a related substituted arylsilane are reacted together, can reveal the relative rates of desilylation and provide quantitative data on the electronic effects of the quinoline ring system. Such studies on allylsilanes and vinylsilanes have been instrumental in confirming the involvement of cationic intermediates in protodesilylation reactions. rsc.org

Stereochemical Studies: While the silicon atom in 5-(trimethylsilyl)quinoline is not stereogenic, stereochemical studies become highly relevant if a chiral, silicon-stereogenic analogue were used (e.g., a methylphenylsilyl-substituted quinoline). Nucleophilic substitution at a silicon center can proceed with either retention or inversion of configuration. researchgate.net The stereochemical outcome is highly sensitive to factors such as the nature of the leaving group, the incoming nucleophile, and the solvent. researchgate.netdntb.gov.ua

Inversion of Configuration: Typically suggests a backside attack, analogous to an Sₙ2 reaction at carbon.

Retention of Configuration: Often implies a mechanism involving a pentacoordinate intermediate where the entering and leaving groups occupy equatorial and apical positions, respectively (pseudorotation may be involved).

Studying the stereochemical course of reactions provides a powerful probe into the geometry of transition states and intermediates, offering a level of mechanistic detail that is often inaccessible through other means. researchgate.net

Advanced Characterization and Spectroscopic Analysis of 5 Trimethylsilyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ²⁹Si, ¹⁴N, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 5-(Trimethylsilyl)quinoline in solution. Analysis of various nuclei provides complementary information to build a complete structural picture.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The trimethylsilyl (B98337) (TMS) group gives rise to a highly characteristic, intense singlet signal in the upfield region of the spectrum, typically around 0.3 ppm, due to the nine equivalent protons. The aromatic protons of the quinoline (B57606) ring are expected to appear in the downfield region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns are influenced by the position of the TMS substituent.

¹³C NMR: The carbon-13 NMR spectrum reveals the electronic environment of each carbon atom. The carbons of the trimethylsilyl group will produce a signal at high field, near 0 ppm. The nine carbon atoms of the quinoline core will resonate in the aromatic region (approximately 120-150 ppm). researchgate.netresearchgate.net The carbon atom directly attached to the silicon (C5) will experience a distinct chemical shift due to the influence of the silicon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-(Trimethylsilyl)quinoline Predicted values are based on the known spectrum of quinoline and typical substituent effects of a trimethylsilyl group.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H2 | 8.8 - 9.0 | C2: 150 - 152 |

| H3 | 7.3 - 7.5 | C3: 121 - 123 |

| H4 | 8.1 - 8.3 | C4: 135 - 137 |

| - | - | C4a: 128 - 130 |

| - | - | C5: ~138 (ipso-carbon) |

| H6 | 7.7 - 7.9 | C6: 132 - 134 |

| H7 | 7.5 - 7.7 | C7: 126 - 128 |

| H8 | 8.0 - 8.2 | C8: 129 - 131 |

| - | - | C8a: 147 - 149 |

²⁹Si NMR: As a silicon-containing compound, ²⁹Si NMR is a particularly valuable tool. This technique directly probes the silicon nucleus. For an aryl-trimethylsilane like 5-(trimethylsilyl)quinoline, a single resonance is expected. The chemical shift provides insight into the electronic environment around the silicon atom. unige.ch Typically, aryl-trimethylsilanes exhibit ²⁹Si chemical shifts in a predictable range, offering direct confirmation of the silyl (B83357) group's presence and bonding environment. researchgate.netacs.org

¹⁴N and ¹⁵N NMR: Nitrogen NMR spectroscopy directly probes the nitrogen atom of the quinoline ring. Due to its spin I=1, the ¹⁴N nucleus often gives broad signals. ¹⁵N NMR, with a spin I=1/2, provides sharper signals and a wide range of chemical shifts sensitive to the electronic structure, though it often requires isotopic enrichment or longer acquisition times due to its low natural abundance. researchgate.net The chemical shift for the quinoline nitrogen is expected in the range typical for pyridine-like nitrogens. tandfonline.comscience-and-fun.de This value is sensitive to factors like protonation and coordination, providing a probe for intermolecular interactions. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of 5-(Trimethylsilyl)quinoline and to gain structural information from its fragmentation pattern under ionization. The nominal molecular weight of the compound is 201 g/mol .

Under electron ionization (EI), the molecule is expected to show a distinct molecular ion peak (M⁺˙) at m/z = 201. The fragmentation of aryl-trimethylsilyl compounds is well-characterized. nih.govnih.gov A predominant fragmentation pathway involves the loss of a methyl radical (•CH₃) from the trimethylsilyl group to form a stable silicon-containing cation at [M-15]⁺ (m/z = 186). sci-hub.seresearchgate.net Another characteristic and often abundant ion in the spectra of TMS compounds is the trimethylsilyl cation, [Si(CH₃)₃]⁺, which appears at m/z = 73. researchgate.net Further fragmentation of the quinoline ring system can also occur, providing additional structural confirmation.

Table 2: Expected Key Ions in the Mass Spectrum of 5-(Trimethylsilyl)quinoline

| m/z Value | Proposed Ion/Fragment | Description |

|---|---|---|

| 201 | [C₁₂H₁₅NSi]⁺˙ | Molecular Ion (M⁺˙) |

| 186 | [C₁₁H₁₂NSi]⁺ | Loss of a methyl group ([M-CH₃]⁺) |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. mdpi.com Analysis of a suitable single crystal of 5-(Trimethylsilyl)quinoline would yield a wealth of structural data. nih.gov

This technique provides:

Lattice Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Space Group: The symmetry operations that describe the crystal lattice.

Atomic Coordinates: The exact position of every atom within the unit cell.

Bond Lengths and Angles: Precise measurements of all intramolecular bond lengths and angles, confirming the connectivity and geometry of the quinoline ring and the tetrahedral arrangement around the silicon atom.

Intermolecular Interactions: Information on how molecules pack in the crystal lattice, revealing non-covalent interactions such as π-π stacking between quinoline rings or C-H···π interactions, which govern the material's bulk properties.

While a specific crystal structure for 5-(trimethylsilyl)quinoline is not publicly available, the technique remains the gold standard for unambiguous solid-state structural elucidation of such crystalline organic compounds. youtube.comresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic fingerprint for 5-(Trimethylsilyl)quinoline, allowing for the identification of its key functional groups. libretexts.orguci.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. youtube.com Key expected absorption bands include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: From the TMS group, typically in the 2960-2850 cm⁻¹ region.

C=C and C=N stretching: From the quinoline ring, in the 1650-1450 cm⁻¹ region.

CH₃ deformation/bending: Characteristic vibrations for the TMS group, around 1410 cm⁻¹ (asymmetric) and 1250 cm⁻¹ (symmetric). The symmetric deformation is particularly sharp and intense.

Si-C stretching: Vibrations associated with the silicon-carbon bonds, typically found in the 870-760 cm⁻¹ range. nih.gov

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. Expected Raman signals would include the symmetric "breathing" modes of the quinoline ring and strong signals for the Si-C bonds. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 5-(Trimethylsilyl)quinoline

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H stretch (TMS) | 2960 - 2900 | 2960 - 2900 |

| C=C / C=N ring stretch | 1620 - 1450 | 1620 - 1450 |

| CH₃ asymmetric deformation | ~ 1410 | Weak |

| CH₃ symmetric deformation | ~ 1250 (strong, sharp) | ~ 1250 |

| Si-C stretch | 870 - 760 | 870 - 760 (strong) |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic spectroscopy provides insight into the electronic transitions within the molecule. Ultraviolet-visible (UV-Vis) absorption and fluorescence (emission) spectroscopy are used to probe the energy levels of the π-electron system of the quinoline chromophore.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of 5-(Trimethylsilyl)quinoline is expected to be dominated by electronic transitions within the aromatic quinoline system. nih.gov These transitions are primarily of the π → π* type, which typically result in strong absorption bands in the UV region. beilstein-journals.orgwikipedia.org The presence of the nitrogen atom also allows for n → π* transitions, which are generally weaker and may be observed as a shoulder on the longer-wavelength absorption band. acs.org The trimethylsilyl group is not a chromophore but can act as a weak auxochrome, potentially causing small shifts (solvatochromic, bathochromic, or hypsochromic) in the absorption maxima (λ_max) compared to unsubstituted quinoline. acs.org

Electronic Emission (Fluorescence) Spectroscopy: Many quinoline derivatives are known to be fluorescent. nih.govnih.gov Upon excitation with an appropriate wavelength of light, 5-(Trimethylsilyl)quinoline may exhibit fluorescence, emitting light at a longer wavelength than it absorbs. The emission spectrum provides information about the energy of the first excited singlet state (S₁). The shape, intensity (quantum yield), and position of the emission peak can be sensitive to the solvent environment and the nature of the substituent. researchgate.netbeilstein-archives.org

Structure Reactivity and Structure Catalysis Relationships of 5 Trimethylsilyl Quinoline and Its Analogues

Influence of the C5-Trimethylsilyl Group on Quinoline (B57606) Ring Reactivity

The TMS group is generally considered to be electron-releasing through σ-donation, a consequence of the lower electronegativity of silicon compared to carbon. caltech.edu This electron-donating nature can increase the electron density of the quinoline ring system, thereby activating it towards electrophilic substitution reactions. pharmaguideline.com In the context of quinoline, which is generally deactivated towards electrophilic attack, particularly in the pyridine (B92270) ring, the presence of an electron-donating group on the carbocyclic ring can enhance reactivity at specific positions. Electrophilic substitution on the quinoline ring typically occurs at the C5 and C8 positions. pharmaguideline.com The C5-TMS group would further activate these positions, potentially leading to enhanced rates and yields in reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Conversely, the pyridine ring of quinoline is more susceptible to nucleophilic attack, especially at the C2 and C4 positions. The electron-donating effect of the C5-TMS group would likely decrease the electrophilicity of the pyridine ring, thus potentially reducing its reactivity towards nucleophiles.

From a steric perspective, the bulky trimethylsilyl (B98337) group can hinder the approach of reagents to the adjacent C4 and C6 positions. This steric hindrance can play a crucial role in directing the regioselectivity of reactions, favoring substitution at less sterically crowded sites. For instance, in reactions where both C4 and C5 are potential sites for attack, the presence of the bulky TMS group at C5 would likely favor reaction at the C4 position, provided electronic factors are favorable.

Systematic Chemical Modification and its Effect on Reaction Outcomes

The systematic modification of 5-(trimethylsilyl)quinoline can provide valuable insights into its structure-activity relationships and allow for the tailoring of its properties for specific catalytic applications. These modifications can be broadly categorized into two types: alterations of the trimethylsilyl group itself and substitutions on the quinoline ring.

Modification of the Trimethylsilyl Group

The trimethylsilyl group can be chemically transformed to other silyl (B83357) derivatives or replaced entirely. For instance, the methyl groups on the silicon atom can be substituted with other alkyl or aryl groups, which would alter the steric bulk and electronic properties of the silyl moiety. Replacing the TMS group with a different functional group through ipso-substitution can also lead to a diverse range of C5-substituted quinolines. The outcome of such modifications on the reactivity of the quinoline ring would depend on the electronic nature and size of the new substituent.

| Modification of TMS Group | Potential Effect on Quinoline Reactivity |

| Replacement of methyl with bulkier alkyl groups | Increased steric hindrance around the C5 position |

| Replacement of methyl with electron-withdrawing groups | Decreased electron-donating effect, potentially deactivating the ring towards electrophilic attack |

| Ipso-substitution with a strong electron-donating group | Enhanced activation of the quinoline ring towards electrophilic substitution |

| Ipso-substitution with a strong electron-withdrawing group | Deactivation of the quinoline ring towards electrophilic substitution and activation towards nucleophilic attack |

Substitution on the Quinoline Ring

| Quinoline Ring Substitution | Potential Effect on Reaction Outcomes |

| Electron-withdrawing group on the pyridine ring | Increased reactivity towards nucleophiles |

| Electron-donating group on the benzene (B151609) ring | Increased reactivity towards electrophiles |

| Bulky substituent at C4 or C6 | Increased steric hindrance, influencing regioselectivity |

Theoretical and Experimental Approaches to Elucidating Structure-Catalysis Relationships

A combination of theoretical and experimental methods is crucial for a comprehensive understanding of the structure-catalysis relationships of 5-(trimethylsilyl)quinoline and its analogues.

Theoretical Approaches

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of 5-(trimethylsilyl)quinoline. DFT calculations can be used to determine various molecular properties that correlate with reactivity, such as:

Electron density distribution: To identify electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack.

Frontier molecular orbital (FMO) analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's ability to donate or accept electrons, respectively.

Molecular Electrostatic Potential (MEP) maps: These maps visualize the electrostatic potential on the molecule's surface, highlighting regions of positive and negative potential that are attractive to nucleophiles and electrophiles, respectively.

Calculation of reaction pathways and transition states: To predict the feasibility and regioselectivity of various reactions.

These theoretical studies can help in rationalizing experimental observations and in the design of new quinoline-based catalysts with desired properties.

Experimental Approaches

A variety of experimental techniques can be employed to probe the structure and reactivity of 5-(trimethylsilyl)quinoline and its derivatives:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy: 1H, 13C, and 29Si NMR spectroscopy can provide detailed information about the molecular structure and electronic environment of the different nuclei. Chemical shift data can be correlated with electron densities and used to infer the electronic effects of the C5-TMS group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy: These techniques can provide information about the vibrational modes and electronic transitions within the molecule, which can be sensitive to substitution patterns.

Kinetic Studies: Measuring the rates of reactions, such as electrophilic or nucleophilic substitution, for 5-(trimethylsilyl)quinoline and comparing them to unsubstituted quinoline and other C5-substituted analogues can provide quantitative data on the influence of the TMS group on reactivity.

Catalytic Activity Screening: In the context of catalysis, the performance of 5-(trimethylsilyl)quinoline and its derivatives as ligands or catalysts in various organic transformations can be systematically evaluated. This involves measuring reaction yields, turnover numbers (TON), and turnover frequencies (TOF) to establish a clear structure-activity relationship.

By integrating these theoretical and experimental approaches, a detailed understanding of the role of the C5-trimethylsilyl group in modulating the reactivity and catalytic potential of the quinoline scaffold can be achieved, paving the way for the rational design of novel and efficient catalysts.

Q & A

Q. What safety protocols are critical when scaling up reactions with 5-(Trimethylsilyl)quinoline?

- Methodological Answer : Conduct small-scale hazard assessments (e.g., DSC for exotherm detection). Use fume hoods with HEPA filters and emergency quenching protocols for silane byproducts. Collaborate with institutional EHS departments to design waste disposal workflows compliant with EPA/DOT regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.